1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone
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Overview
Description
1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methoxyphenyl and methylphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydropyrimidine ring. Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 1-[2-(4-hydroxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone.
Reduction: Formation of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]tetrahydropyrimidin-1(2H)-yl]ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and sulfonyl groups play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-hydroxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone
- 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]tetrahydropyrimidin-1(2H)-yl]ethanone
- 1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]pyrimidin-1(2H)-yl]ethanone
Uniqueness
1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]ethanone is unique due to its tetrahydropyrimidine ring structure, which provides specific steric and electronic properties. This uniqueness enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-diazinan-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22-14-4-13-21(16(2)23)20(22)17-7-9-18(26-3)10-8-17/h5-12,20H,4,13-14H2,1-3H3 |
InChI Key |
IGLAAPAYJOHPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=C(C=C3)OC)C(=O)C |
Origin of Product |
United States |
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